An In-depth Technical Guide to 2-Pentylthiophene: Core Properties and Methodologies
An In-depth Technical Guide to 2-Pentylthiophene: Core Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Pentylthiophene is a substituted aromatic heterocycle that has garnered interest in the fields of flavor and fragrance chemistry, materials science, and as a potential building block in medicinal chemistry. Its lipophilic pentyl chain appended to the electron-rich thiophene ring imparts unique physicochemical properties. This technical guide provides a comprehensive overview of the fundamental properties of 2-pentylthiophene, including its chemical, physical, and spectroscopic characteristics. Detailed experimental protocols for its synthesis and purification are presented, along with a discussion of its reactivity and safety considerations. This document is intended to serve as a valuable resource for researchers and professionals engaged in work involving this compound.
Chemical and Physical Properties
2-Pentylthiophene is a colorless to pale yellow liquid with a characteristic fatty, fruity, and slightly meaty odor.[1][2] It is a member of the thiophene family of compounds, which are known for their unique aromatic properties and as bioisosteres of benzene rings in drug design.[3]
Table 1: General and Physical Properties of 2-Pentylthiophene
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄S | [2] |
| Molecular Weight | 154.27 g/mol | [2] |
| CAS Number | 4861-58-9 | [2] |
| Appearance | Colorless to pale yellow, clear liquid | [1][2] |
| Boiling Point | 201-205 °C (at 760 mmHg); 96 °C (at 30 mmHg) | [4] |
| Melting Point | -49.15 °C (estimate) | [2] |
| Density | 0.940 - 0.949 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.493 - 1.501 | [4] |
| Flash Point | 75 - 76.67 °C (167 - 170 °F) | [4] |
| Solubility | Insoluble in water; soluble in alcohol and most organic solvents. | [4] |
| Vapor Density | 5.3 (Air = 1) | [4] |
| logP (o/w) | 4.282 - 4.48 (estimated) | [4] |
Spectroscopic Data
The structural elucidation of 2-pentylthiophene is supported by various spectroscopic techniques. The following tables summarize key spectral data.
Table 2: ¹H NMR Spectroscopic Data for 2-Pentylthiophene
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.10 | dd | H-5 |
| ~6.90 | dd | H-4 |
| ~6.76 | dd | H-3 |
| ~2.81 | t | α-CH₂ |
| ~1.67 | quintet | β-CH₂ |
| ~1.34 | m | γ, δ-CH₂ |
| ~0.90 | t | CH₃ |
| Solvent: CDCl₃, Frequency: 400 MHz. Chemical shifts are approximate and may vary slightly. |
Table 3: ¹³C NMR Spectroscopic Data for 2-Pentylthiophene
| Chemical Shift (δ) ppm | Assignment |
| ~145.9 | C-2 |
| ~126.6 | C-5 |
| ~123.9 | C-4 |
| ~122.7 | C-3 |
| ~31.5 | Alkyl Chain C |
| ~31.3 | Alkyl Chain C |
| ~29.9 | Alkyl Chain C |
| ~22.4 | Alkyl Chain C |
| ~14.0 | CH₃ |
| Solvent: CDCl₃, Frequency: 100.40 MHz. Chemical shifts are approximate and may vary slightly.[2] |
Table 4: Mass Spectrometry Data for 2-Pentylthiophene
| m/z | Relative Intensity | Proposed Fragment |
| 154 | Moderate | [M]⁺ (Molecular Ion) |
| 97 | High | [M - C₄H₉]⁺ (Loss of butyl radical) |
| 98 | Moderate | Rearrangement product |
| 111 | Low | [M - C₃H₇]⁺ (Loss of propyl radical) |
| Ionization: Electron Ionization (EI).[2][5] |
Synthesis of 2-Pentylthiophene
The synthesis of 2-pentylthiophene can be effectively achieved through the coupling of a thiophene-derived nucleophile with a pentyl electrophile. Direct Friedel-Crafts alkylation of thiophene with a pentyl halide is generally not recommended due to issues with polysubstitution and carbocation rearrangements, which lead to a mixture of products and low yields.[6] A more reliable method involves the formation of a 2-thienyl Grignard or organolithium reagent, followed by reaction with a 1-halopentane. The Kumada coupling, which utilizes a Grignard reagent and a transition metal catalyst, is a robust method for this transformation.[1][7][8]
Experimental Protocol: Synthesis via Kumada Coupling
This protocol describes the synthesis of 2-pentylthiophene from 2-bromothiophene and 1-bromopentane via a nickel-catalyzed Kumada coupling reaction.
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1-Bromopentane
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp))
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation)
Procedure:
-
Preparation of the Grignard Reagent (2-Thienylmagnesium bromide):
-
All glassware must be thoroughly dried in an oven and assembled hot under a nitrogen or argon atmosphere.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromothiophene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the 2-bromothiophene solution to the magnesium suspension to initiate the reaction. Gentle warming may be required. The reaction is indicated by the disappearance of the iodine color and the onset of bubbling.
-
Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Kumada Coupling Reaction:
-
In a separate Schlenk flask under an inert atmosphere, add the NiCl₂(dppp) catalyst (1-5 mol%).
-
To the flask containing the catalyst, add a solution of 1-bromopentane (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Cool the catalyst and alkyl halide mixture in an ice bath.
-
Slowly add the freshly prepared 2-thienylmagnesium bromide solution to the cooled catalyst mixture via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 2-pentylthiophene.[9]
-
Reactivity and Potential Applications
The thiophene ring in 2-pentylthiophene is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The 2-alkyl substituent directs incoming electrophiles primarily to the 5-position.[5]
The unique combination of a lipophilic alkyl chain and an aromatic heterocycle makes 2-pentylthiophene and its derivatives interesting candidates for applications in:
-
Medicinal Chemistry: The thiophene moiety is a well-established pharmacophore and a bioisosteric replacement for the benzene ring in many drug molecules.[3][10] The pentyl group can enhance membrane permeability and interaction with hydrophobic pockets of biological targets. Thiophene derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11]
-
Materials Science: Polythiophenes are important conducting polymers. The introduction of alkyl side chains, such as a pentyl group, can improve the solubility and processability of these polymers, making them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[7]
Safety and Handling
2-Pentylthiophene is considered harmful if swallowed, in contact with skin, or if inhaled.[2] It is also an irritant to the skin and eyes.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 5: GHS Hazard Information for 2-Pentylthiophene
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Harmful in contact with skin | H312 |
| Harmful if inhaled | H332 |
| Irritating to skin and eyes | R36/38 |
| Source: PubChem CID 20995[2] |
Conclusion
2-Pentylthiophene is a versatile heterocyclic compound with well-characterized fundamental properties. Its synthesis is readily achievable through established organometallic coupling reactions, providing a foundation for further chemical exploration. The combination of its aromatic thiophene core and a flexible alkyl chain suggests potential for its application in the development of novel pharmaceuticals and advanced organic materials. This guide provides the essential technical information for researchers to safely handle, synthesize, and utilize 2-pentylthiophene in their scientific endeavors.
Visualization of Purification Workflow
The purification of the synthesized 2-pentylthiophene is crucial to obtain a high-purity product for subsequent applications. The following diagram illustrates a typical purification workflow involving extraction and vacuum distillation.
References
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. 2-Pentylthiophene | C9H14S | CID 20995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-pentyl thiophene, 4861-58-9 [thegoodscentscompany.com]
- 5. Thiophene, 2-(pentylthio)- | 54798-87-7 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kumada Coupling [organic-chemistry.org]
- 8. Kumada Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
